4-benzoyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-benzoyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzoyl Group: This step involves the acylation of the pyrrole ring using benzoyl chloride in the presence of a base such as pyridine.
Attachment of the Methoxypropyl Group: This can be done through nucleophilic substitution, where 3-methoxypropylamine reacts with the carboxylic acid derivative of the pyrrole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group.
Substitution: The methoxypropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Compounds with a benzyl group instead of a benzoyl group.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide would depend on its specific biological target. Generally, pyrrole derivatives can interact with enzymes or receptors, modulating their activity. The benzoyl and methoxypropyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-benzoyl-1H-pyrrole-2-carboxamide: Lacks the methoxypropyl group.
N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide: Lacks the benzoyl group.
4-benzoyl-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide: Has a different alkyl chain.
Uniqueness
4-benzoyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide is unique due to the presence of both the benzoyl and methoxypropyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-benzoyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-21-9-5-8-17-16(20)14-10-13(11-18-14)15(19)12-6-3-2-4-7-12/h2-4,6-7,10-11,18H,5,8-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDILIQJXWQNCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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